Pent-4-ynal

Description

BenchChem offers high-quality Pent-4-ynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pent-4-ynal including the price, delivery time, and more detailed information at info@benchchem.com.

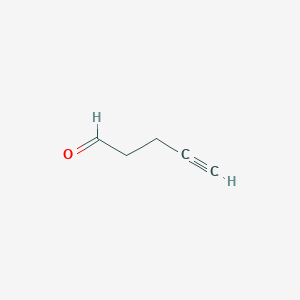

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVHZFRBJJWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pent-4-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties of Pent-4-ynal, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its use in research and development.

Chemical and Physical Properties

Pent-4-ynal is a colorless liquid at room temperature.[1] It is soluble in organic solvents and possesses a characteristic odor.[1] The key physical and chemical properties of Pent-4-ynal are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | [2] |

| Molecular Weight | 82.10 g/mol | [2] |

| CAS Number | 18498-59-4 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 125-126 °C | [4] |

| Melting Point | -77 °C | [4] |

| Density | 0.891 g/mL | [4] |

Spectral Data

The structural features of Pent-4-ynal can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of Pent-4-ynal exhibits characteristic signals corresponding to the aldehydic proton, the protons adjacent to the carbonyl group and the alkyne, and the terminal acetylenic proton. A typical ¹H NMR spectrum shows a singlet for the aldehydic proton around δ 9.8 ppm, a multiplet for the four protons on the carbons adjacent to the alkyne and carbonyl groups between δ 2.3-2.8 ppm, and a triplet for the terminal acetylenic proton around δ 1.9-2.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Pent-4-ynal displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 3296 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band around 2120 cm⁻¹. A very strong and sharp absorption is present at approximately 1725 cm⁻¹, which is indicative of the C=O stretch of the aldehyde.

Synthesis of Pent-4-ynal

Pent-4-ynal is commonly synthesized by the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. The Swern oxidation is a widely used and efficient method for this transformation.[5]

Experimental Protocol: Swern Oxidation of Pent-4-yn-1-ol

This protocol outlines the synthesis of Pent-4-ynal from pent-4-yn-1-ol using a Swern oxidation.

Materials:

-

Pent-4-yn-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

1% Hydrochloric acid (in saturated brine)

-

5% Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane cooled to -78 °C, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane dropwise.

-

After stirring for 5 minutes, a solution of pent-4-yn-1-ol (1.0 equivalent) in dichloromethane is added slowly.

-

The reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

Triethylamine (7.0 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature.

-

Water is added to the reaction mixture, and the product is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with 1% hydrochloric acid in saturated brine, 5% sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Pent-4-ynal.

Diagram of Experimental Workflow:

Caption: Workflow for the Swern oxidation of pent-4-yn-1-ol.

Reactivity and Synthetic Applications

The dual functionality of Pent-4-ynal allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactions of the Aldehyde Group

The aldehyde functional group in Pent-4-ynal is susceptible to nucleophilic attack and can participate in various well-established reactions, including:

-

Wittig Reaction: Conversion of the aldehyde to an alkene.[6]

-

Grignard and Organolithium Reactions: Formation of secondary alcohols.

-

Reductive Amination: Synthesis of amines.

-

Acetal Formation: Protection of the aldehyde group.

Diagram of Aldehyde Reactions:

Caption: Common reactions involving the aldehyde group of Pent-4-ynal.

Reactions of the Alkyne Group

The terminal alkyne in Pent-4-ynal is a versatile functional group that can undergo several characteristic reactions:

-

Sonogashira Coupling: Formation of a carbon-carbon bond with aryl or vinyl halides.

-

Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.

-

Hydration: Conversion to a methyl ketone.[7]

-

Hydroboration-Oxidation: Formation of an aldehyde (in this case, a dialdehyde).[8]

-

Deprotonation and Alkylation: The terminal proton is acidic and can be removed by a strong base, followed by reaction with an electrophile.

Diagram of Alkyne Reactions:

Caption: Key reactions of the terminal alkyne in Pent-4-ynal.

Safety and Handling

Pent-4-ynal is an organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It may be irritating to the eyes, skin, and respiratory tract.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4] It should be stored in a cool, dry place away from strong oxidizing agents and strong acids.[4]

Conclusion

Pent-4-ynal is a valuable and versatile bifunctional molecule in organic synthesis. Its aldehyde and terminal alkyne moieties provide two distinct reactive sites that can be selectively manipulated to construct a wide array of more complex chemical structures. This guide provides essential information on its chemical properties, synthesis, and reactivity to aid researchers and drug development professionals in its effective application.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Pent-4-ynal | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pent-4-ynal | 18498-59-4 | Buy Now [molport.com]

- 4. PENT-4-YNAL [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]

- 7. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of Pent-4-ynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pent-4-ynal (CAS No: 18498-59-4), a valuable bifunctional molecule in organic synthesis.[1] Its terminal alkyne and aldehyde functionalities make it a versatile building block for the construction of more complex molecular architectures. This document details established synthetic protocols, physical and spectroscopic properties, and safety information.

Physicochemical Properties

Pent-4-ynal is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆O | [3][4] |

| Molecular Weight | 82.10 g/mol | [3] |

| Boiling Point | 125-126 °C | |

| Density | 0.891 g/mL | |

| CAS Number | 18498-59-4 | [1] |

Synthesis of Pent-4-ynal

The most common and reliable methods for the synthesis of Pent-4-ynal involve the oxidation of the corresponding primary alcohol, 4-pentyn-1-ol. This guide details three prevalent oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.

Method 1: Swern Oxidation

Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.

References

Pent-4-ynal: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pent-4-ynal is a bifunctional organic compound featuring both a terminal alkyne and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the field of bioconjugation via click chemistry. Its ability to participate in a variety of chemical transformations has positioned it as a significant intermediate for researchers in medicinal chemistry and drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and key technical data.

Core Molecular Information

CAS Number: 18498-59-4[1][2][3][4]

Molecular Structure:

The structure of Pent-4-ynal consists of a five-carbon chain with a terminal triple bond between C4 and C5, and an aldehyde group at C1.

Physicochemical and Spectroscopic Data

Pent-4-ynal is typically a colorless to yellow or brown liquid and is soluble in organic solvents.[4][7] It is known to be an irritant to the skin and eyes and may be flammable.[4][7] Proper safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be observed.[7] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures below -20°C.[3][6]

| Property | Value | Reference(s) |

| Molecular Weight | 82.10 g/mol | [1][5] |

| Boiling Point | 125-126 °C | [7] |

| Melting Point | -77 °C | [7] |

| Density | 0.891 g/mL | [7] |

Spectroscopic Data

| Spectrum Type | Peak Information | Reference(s) |

| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, -CHO), 2.8-2.3 (m, 4H, -CH₂CH₂-), 2.0-1.9 (t, 1H, ≡C-H) | [1] |

| Infrared (IR, neat) | 3296 cm⁻¹ (s, ≡C-H stretch), 2926 cm⁻¹ (C-H stretch), 2848 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (s, C=O stretch) | [1] |

Experimental Protocols

Synthesis of Pent-4-ynal via Swern Oxidation

A common and efficient method for the preparation of Pent-4-ynal is the Swern oxidation of the corresponding alcohol, 4-pentyn-1-ol (B147250).[1]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

4-Pentyn-1-ol

-

Triethylamine (Et₃N)

-

1% Hydrochloric acid (in saturated brine)

-

5% Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon gas

Procedure:

-

A solution of oxalyl chloride (104.6 mmol) in methylene chloride (200 mL) is cooled to -78°C under a positive pressure of argon.[1]

-

A solution of dimethyl sulfoxide (209.2 mmol) in methylene chloride (40 mL) is added dropwise over 20 minutes to the oxalyl chloride solution.[1]

-

The reaction mixture is stirred for an additional 30 minutes at -78°C.[1]

-

A solution of 4-pentyn-1-ol (95.1 mmol) in methylene chloride (80 mL) is then added over 10 minutes.[1]

-

Stirring is continued for an additional 60 minutes at -78°C.[1]

-

Triethylamine (475.5 mmol) is added to the reaction mixture at -78°C.[1]

-

The reaction is stirred for 60 minutes and then allowed to warm to 10°C over an additional hour.[1]

-

Water (200 mL) is added, and the organic and aqueous layers are separated.[1]

-

The aqueous layer is acidified with 1% aqueous hydrochloric acid (saturated with NaCl) and back-extracted with methylene chloride (3 x 100 mL).[1]

-

The combined organic layers are washed sequentially with 1% hydrochloric acid in saturated brine (6 x 100 mL) and 5% sodium bicarbonate solution (2 x 50 mL).[1]

-

The aqueous extracts are back-extracted with methylene chloride (2 x 100 mL).[1]

-

The combined organic extracts are washed with brine (2 x 50 mL) and dried over magnesium sulfate.[1]

-

The solvent is removed by rotary evaporation (at 30°C) to yield Pent-4-ynal as a yellow oil (92% yield).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Pent-4-ynal via Swern Oxidation.

References

- 1. PENT-4-YNAL (IN DCM 30% W/W) synthesis - chemicalbook [chemicalbook.com]

- 2. PENT-4-YNAL (IN DCM 30% W/W) | 18498-59-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 18498-59-4: 4-Pentynal | CymitQuimica [cymitquimica.com]

- 5. Pent-4-ynal | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 18498-59-4|Pent-4-ynal|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Reactivity of the Alkyne Group in Pent-4-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ynal is a bifunctional molecule featuring a terminal alkyne and an aldehyde group, making it a versatile building block in organic synthesis. The presence of two reactive centers allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the alkyne moiety in Pent-4-ynal, focusing on key reactions of significant interest in synthetic chemistry and drug development. This document details experimental protocols for seminal reactions, presents quantitative data for typical transformations, and visualizes reaction pathways and workflows using Graphviz diagrams.

Introduction

Pent-4-ynal, with the chemical formula C5H6O, is a colorless liquid at room temperature.[1][2] Its structure, containing both a terminal alkyne and an aldehyde, offers unique opportunities for selective chemical modifications. The alkyne group can undergo a variety of reactions, including cross-coupling, cycloadditions, hydration, and reductions, while the aldehyde functionality can participate in nucleophilic additions and oxidations.[1] This dual reactivity makes Pent-4-ynal a valuable synthon for the synthesis of heterocyclic compounds, functionalized carbocycles, and complex natural product analogues.[3][4]

Table 1: Physicochemical Properties of Pent-4-ynal

| Property | Value | Reference |

| Molecular Formula | C5H6O | [2] |

| Molecular Weight | 82.10 g/mol | [2] |

| IUPAC Name | pent-4-ynal | [2] |

| CAS Number | 18498-59-4 | [2] |

Key Reactions of the Alkyne Group

The terminal alkyne of Pent-4-ynal is characterized by its sp-hybridized carbons and the acidity of the terminal proton, which dictates its reactivity in various transformations.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable tool in organic synthesis.[5]

Table 2: Representative Quantitative Data for Sonogashira Coupling of Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh3)4/CuI | Triethylamine (B128534) | RT | 2 | 95 |

| 4-Iodoanisole | 1-Hexyne | PdCl2(PPh3)2/CuI | THF/Diisopropylamine | 50 | 4 | 88 |

| 1-Bromonaphthalene | Trimethylsilylacetylene | Pd(OAc)2/PPh3/CuI | DMF | 80 | 6 | 92 |

Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.

-

To a solution of the aryl halide (1.0 mmol) and Pent-4-ynal (1.2 mmol) in a suitable solvent (e.g., degassed THF or DMF, 10 mL) is added an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

-

The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

The palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are then added under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[7][8]

1,3-Dipolar Cycloaddition

The alkyne group of Pent-4-ynal can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[9][10] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[9]

Table 3: Representative Quantitative Data for 1,3-Dipolar Cycloaddition of Terminal Alkynes

| 1,3-Dipole | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Azide (B81097) | Phenylacetylene | CuSO4·5H2O/Sodium Ascorbate (B8700270) | t-BuOH/H2O | RT | 12 | 95 |

| Phenylnitrone | Propargyl Alcohol | None | Toluene | 110 | 24 | 80 |

| Benzonitrile Oxide | 1-Hexyne | None | Diethyl Ether | RT | 18 | 85 |

Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.

-

To a solution of Pent-4-ynal (1.0 mmol) and an organic azide (1.0 mmol) in a mixture of a suitable organic solvent (e.g., t-butanol) and water (1:1, 10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water).

-

A solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water) is then added, and the reaction mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the 1,2,3-triazole derivative.[4]

Hydration

The acid-catalyzed hydration of the terminal alkyne in Pent-4-ynal, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule to initially form an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[11]

Table 4: Representative Quantitative Data for Hydration of Terminal Alkynes

| Alkyne | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1-Hexyne | H2SO4, HgSO4 | H2O/THF | 60 | 4 | 2-Hexanone | 85 |

| Phenylacetylene | H2SO4, HgSO4 | H2O/Methanol | 50 | 3 | Acetophenone | 90 |

Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.

-

To a solution of Pent-4-ynal (1.0 mmol) in a mixture of water and a co-solvent (e.g., THF or methanol, 10 mL) is added sulfuric acid (0.5 mmol) and mercury(II) sulfate (0.1 mmol).

-

The reaction mixture is heated with stirring, and the progress is monitored by TLC or GC.

-

Upon completion of the reaction, the mixture is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford the corresponding methyl ketone.[8]

Catalytic Hydrogenation

The alkyne group of Pent-4-ynal can be selectively reduced to either a cis-alkene or an alkane depending on the catalyst and reaction conditions employed.

Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation of the alkyne can be stopped at the alkene stage, affording the corresponding cis-alkene with high stereoselectivity.[12][13]

Table 5: Representative Quantitative Data for Partial Hydrogenation of Alkynes

| Alkyne | Catalyst | Solvent | H2 Pressure (atm) | Temp. (°C) | Time (h) | Product | Yield (%) |

| 2-Nonyne | Lindlar's Catalyst | Hexane | 1 | RT | 2 | (Z)-2-Nonene | >95 |

| 3-Hexyn-1-ol | Lindlar's Catalyst | Ethanol (B145695) | 1 | RT | 3 | (Z)-3-Hexen-1-ol | 98 |

Note: The data presented are for analogous internal alkynes and serve as a general representation of expected yields for terminal alkynes.

-

To a solution of Pent-4-ynal (1.0 mmol) in a suitable solvent (e.g., ethyl acetate or hexane, 10 mL) is added Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 50 mg).

-

The reaction vessel is purged with hydrogen gas, and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.

-

The mixture is stirred vigorously at room temperature. The progress of the reaction is carefully monitored by GC or TLC to avoid over-reduction to the alkane.

-

Upon consumption of the starting material, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.[13][14]

Using a more active catalyst, such as palladium on carbon (Pd/C), the alkyne can be fully hydrogenated to the corresponding alkane.

-

To a solution of Pent-4-ynal (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL) is added 10% palladium on carbon (10 mg).

-

The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm).

-

The mixture is stirred at room temperature until the theoretical amount of hydrogen has been consumed.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude alkane, which can be purified by distillation.

Synthesis of Heterocycles

The bifunctional nature of Pent-4-ynal makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles.[11][15]

-

A mixture of Pent-4-ynal (1.0 mmol) and a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine, 1.0 mmol) in a suitable solvent such as ethanol (10 mL) is heated at reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated to give the crude pyrazole, which can be purified by column chromatography or recrystallization.[11][15]

Pauson-Khand Reaction

The intramolecular Pauson-Khand reaction is a powerful method for the construction of bicyclic cyclopentenones.[16][17] While Pent-4-ynal itself does not have the requisite alkene for an intramolecular reaction, its derivatives, where the aldehyde has been converted to an enol ether or a similar alkene-containing moiety, can undergo this transformation. The reaction involves a formal [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[16][17]

Applications in Drug Development and Natural Product Synthesis

Conclusion

Pent-4-ynal is a highly versatile and reactive molecule due to the presence of both a terminal alkyne and an aldehyde functional group. The alkyne moiety can be selectively transformed through a variety of powerful synthetic methods, including Sonogashira coupling, 1,3-dipolar cycloadditions, hydration, and catalytic hydrogenation. These reactions provide access to a wide array of functionalized molecules and complex scaffolds, highlighting the potential of Pent-4-ynal as a key building block in organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Further exploration of the unique reactivity of this bifunctional synthon will undoubtedly lead to the development of novel and efficient synthetic strategies for the construction of valuable molecules.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Pent-4-ynal | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 17. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NL8000428A - INTERMEDIATES FOR THE PREPARATION OF PROSTAGLANDINE ANALOGS, METHODS FOR PREPARING THEM AND THEIR USE IN THE PREPARATION OF PROSTAGLANDINE ANALOGS. - Google Patents [patents.google.com]

Aldehyde group reactions of Pent-4-ynal

An In-Depth Technical Guide to the Aldehyde Group Reactions of Pent-4-ynal

Pent-4-ynal is a versatile bifunctional molecule containing both a terminal alkyne and an aldehyde group.[1] This structure allows for selective transformations at either functional group, making it a valuable building block in organic synthesis. This guide focuses on the principal reactions targeting the electrophilic aldehyde moiety, providing researchers, scientists, and drug development professionals with a detailed overview of key transformations, including quantitative data and experimental protocols.

The reduction of the aldehyde group in Pent-4-ynal to a primary alcohol, Pent-4-yn-1-ol, is a fundamental transformation. This is typically achieved with high chemoselectivity using hydride reducing agents, which selectively attack the carbonyl group without affecting the alkyne. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent for this purpose, offering excellent yields and operational simplicity.[2][3] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require stricter anhydrous conditions.[3]

References

Spectroscopic Profile of Pent-4-ynal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile bifunctional molecule, Pent-4-ynal (CAS No: 18498-59-4). Possessing both an aldehyde and a terminal alkyne, this compound serves as a valuable building block in the synthesis of complex molecular architectures. This document compiles available spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to facilitate its unambiguous identification and utilization in research and development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~125-126 °C[2] |

| Density | ~0.891 g/mL[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~2.8 | Triplet of triplets (tt) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |

| ~2.5 | Triplet of doublets (td) | 2H | Methylene protons adjacent to alkyne (-CH₂C≡CH) |

| ~2.0 | Triplet (t) | 1H | Acetylenic proton (-C≡CH) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~202 | C=O | Aldehyde carbonyl carbon |

| ~83 | C | Quaternary alkyne carbon (-C≡CH) |

| ~70 | CH | Terminal alkyne carbon (-C≡CH) |

| ~43 | CH₂ | Methylene carbon adjacent to aldehyde (-CH₂CHO) |

| ~15 | CH₂ | Methylene carbon adjacent to alkyne (-CH₂C≡CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | ≡C-H | Alkyne C-H stretch (sharp, strong) |

| ~2950-2850 | C-H | Alkane C-H stretch |

| ~2850, ~2750 | C-H | Aldehyde C-H stretch (Fermi doublet) |

| ~2120 | C≡C | Alkyne C≡C stretch (weak to medium) |

| ~1725 | C=O | Aldehyde C=O stretch (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 82.0419 | Molecular Ion (M⁺) for C₅H₆O |

| 81 | [M-H]⁺ |

| 54 | [M-CO]⁺ |

| 53 | [M-CHO]⁺ |

Experimental Protocols

The synthesis of pent-4-ynal is most commonly achieved through the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. Two prevalent methods are the Dess-Martin periodinane oxidation and the Swern oxidation, both known for their mild conditions which are suitable for sensitive substrates containing multiple functional groups.

Synthesis of Pent-4-ynal via Dess-Martin Periodinane (DMP) Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a selective and efficient oxidation.[3][4][5]

Materials:

-

Pent-4-yn-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pent-4-yn-1-ol in anhydrous dichloromethane, add sodium bicarbonate.

-

Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pent-4-ynal is often used in the next step without further purification due to its volatility and potential for polymerization. If necessary, purification can be attempted by careful distillation under reduced pressure or by flash chromatography on silica (B1680970) gel.

Synthesis of Pent-4-ynal via Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine (B128534).[6][7]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Pent-4-yn-1-ol

-

Triethylamine (TEA)

Procedure:

-

To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for a short period (e.g., 15 minutes) to form the active oxidant.

-

Add a solution of pent-4-yn-1-ol in dichloromethane dropwise, again maintaining the low temperature.

-

After stirring for a period (e.g., 30-60 minutes), add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. As with the DMP oxidation, the crude product is often used directly.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like pent-4-ynal is outlined below.

Caption: Workflow for Synthesis, Data Acquisition, and Analysis.

This diagram illustrates the logical flow from the synthesis and purification of pent-4-ynal to the acquisition of various spectroscopic data, followed by the analysis of these data to confirm the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a comprehensive and confident structural elucidation.

References

- 1. Pent-4-ynal | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

Solubility and Stability of Pent-4-ynal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pent-4-ynal in common organic solvents. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document combines available supplier information with established chemical principles governing the behavior of unsaturated aldehydes and terminal alkynes. The information herein is intended to guide researchers in the safe and effective handling, storage, and application of Pent-4-ynal in a laboratory setting.

Core Concepts: Structure and Physicochemical Properties

Pent-4-ynal is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde functional group. This unique structure dictates its reactivity and solubility. The aldehyde group is polar and capable of hydrogen bonding, while the alkyne is a reactive, non-polar moiety. The overall polarity of the molecule is moderate, influencing its solubility in a range of organic solvents.

Data Presentation: Solubility and Stability Summaries

The following tables summarize the known and predicted solubility and stability of Pent-4-ynal.

Table 1: Solubility of Pent-4-ynal in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Quantitative Data (g/100mL) | Citation |

| Dichloromethane (CH₂Cl₂) | Chlorinated | High | ~30% w/w solution is commercially available | [1][2][3] |

| Tetrahydrofuran (THF) | Ether | High | Data not available | |

| Diethyl Ether (Et₂O) | Ether | High | Data not available | |

| Acetone | Ketone | High | Data not available | |

| Ethyl Acetate | Ester | High | Data not available | |

| Acetonitrile | Nitrile | Moderate to High | Data not available | |

| Methanol | Alcohol | Moderate | Data not available | |

| Ethanol | Alcohol | Moderate | Data not available | |

| Toluene | Aromatic Hydrocarbon | Moderate to High | Data not available | |

| Hexane | Aliphatic Hydrocarbon | Moderate | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Data not available | |

| Dimethylformamide (DMF) | Amide | High | Data not available |

Table 2: Stability Profile of Pent-4-ynal

| Condition | Potential Degradation Pathway | Recommended Handling & Storage | Citation |

| Air/Oxygen | Oxidation of the aldehyde to a carboxylic acid. Potential for alkyne coupling reactions. | Handle and store under an inert atmosphere (e.g., argon or nitrogen). | |

| Elevated Temperature | Polymerization of the alkyne. Aldol (B89426) condensation. Decarbonylation at very high temperatures. | Store in a freezer at approximately -20°C. Avoid unnecessary exposure to heat. | |

| Light | Potential for radical-initiated polymerization or degradation. | Store in amber vials or protect from light. | |

| Acids | Acid-catalyzed hydration of the alkyne. Acid-catalyzed polymerization or condensation reactions. | Avoid contact with strong acids. | |

| Bases | Aldol condensation. Potential for isomerization of the alkyne. | Avoid contact with strong bases unless part of a planned reaction. | |

| Strong Oxidizing Agents | Rapid and potentially hazardous oxidation of both the aldehyde and alkyne functional groups. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

Detailed experimental data for Pent-4-ynal is scarce. The following are generalized protocols for determining the solubility and stability of a liquid aldehyde like Pent-4-ynal.

Protocol 1: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of Pent-4-ynal in a specific organic solvent at a defined temperature.

Materials:

-

Pent-4-ynal

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipette

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Evaporating dish

-

Rotary evaporator or a gentle stream of inert gas

Procedure:

-

Sample Preparation: Add a known volume of the selected organic solvent to a glass vial.

-

Saturation: Add an excess of Pent-4-ynal to the solvent to create a saturated solution with a visible excess of the solute.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until any undissolved Pent-4-ynal has settled, leaving a clear supernatant.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Remove the solvent using a rotary evaporator or a gentle stream of inert gas.

-

Residue Measurement: Once the solvent is fully evaporated, weigh the evaporating dish containing the Pent-4-ynal residue.

-

Calculation: The mass of the dissolved Pent-4-ynal is the difference between the final weight of the dish with residue and the initial tare weight. Calculate the solubility in g/100mL.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the stability of Pent-4-ynal in a given solvent over time and identify potential degradation products.

Materials:

-

Pent-4-ynal

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tubes with caps

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of Pent-4-ynal of known concentration in the chosen deuterated solvent. Add a known amount of an internal standard.

-

Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the freshly prepared solution. The characteristic aldehyde proton signal for aldehydes typically appears between 9-10 ppm.[4][5]

-

Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature, exposure to air).

-

Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 3, 7, and 14 days).

-

Data Analysis:

-

Integrate the characteristic signals of Pent-4-ynal and the internal standard in each spectrum.

-

Calculate the relative amount of Pent-4-ynal remaining at each time point by comparing the ratio of its integral to that of the stable internal standard.

-

Observe the appearance of new signals, which may correspond to degradation products such as the corresponding carboxylic acid (from oxidation) or products of aldol condensation.

-

Mandatory Visualization

Caption: Workflow for assessing the solubility and stability of Pent-4-ynal.

Caption: Potential degradation pathways of Pent-4-ynal.

References

Pent-4-ynal: A Technical Guide to Commercial Availability, Purity, and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-4-ynal, also known as 4-pentynal, is a bifunctional organic compound featuring both a terminal alkyne and an aldehyde functional group. This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly for constructing more complex molecules with specific architectures. Its reactivity, stemming from both the alkyne and aldehyde moieties, allows it to participate in a diverse range of chemical transformations, including cyclizations, substitutions, and nucleophilic additions. This guide provides a comprehensive overview of the commercial availability of Pent-4-ynal, typical purity levels, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

Pent-4-ynal is readily available from a variety of chemical suppliers, catering to research and development needs. It is typically sold in quantities ranging from milligrams to several grams. While some suppliers offer the compound as a neat yellow oil, it is also commercially available as a solution in dichloromethane (B109758) (DCM), often at a concentration of 30% w/w.

Table 1: Commercial Availability of Pent-4-ynal

| Supplier | Typical Purity | Available Forms | Notes |

| Sigma-Aldrich | 95% | Liquid | Distributes for BLD Pharmatech. |

| Molport | 95% | Liquid (stabilized with TEA) | Lists offerings from 11 different suppliers. |

| AChemBlock | 95% | Liquid | Available in quantities from 250mg to 5g. |

| CymitQuimica | 97% | Liquid; Solution in DCM | Provides product with a stated purity of 97%. |

| Simson Pharma | High Quality | Not specified | Offers custom synthesis and provides a Certificate of Analysis. |

| Pharmaffiliates | High Purity | Not specified | Provides the product with a Certificate of Analysis. |

Note: Availability and purity can vary by batch and supplier. It is recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.

Purity, Characterization, and Quality Control

The purity of Pent-4-ynal is critical for its successful application in sensitive synthetic procedures. Commercially, it is most commonly offered with a purity of 95-97%. Due to the reactive nature of the aldehyde group, storage under an inert atmosphere and at low temperatures (typically -20°C) is recommended to maintain its purity.

Table 2: Physicochemical Properties of Pent-4-ynal

| Property | Value | Source |

| CAS Number | 18498-59-4 | |

| Molecular Formula | C₅H₆O | |

| Molecular Weight | 82.10 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 125-126 °C | |

| Density | 0.891 g/mL | |

| IUPAC Name | pent-4-ynal | |

| SMILES | C#CCCC=O |

Experimental Protocols

Synthesis of Pent-4-ynal via Swern Oxidation

For researchers requiring a custom synthesis or a freshly prepared sample, the Swern oxidation of 4-pentyn-1-ol (B147250) is a reliable method that yields the product in high purity.

Overall Reaction:

Figure 1. Synthesis of Pent-4-ynal.

Methodology:

-

Activator Formation: To a solution of oxalyl chloride (104.6 mmol) in anhydrous methylene (B1212753) chloride (DCM, 200 mL) cooled to -78°C under an argon atmosphere, add dimethylsulfoxide (DMSO, 209.2 mmol) dissolved in DCM (40 mL) dropwise over 20 minutes. Stir the resulting mixture for 30 minutes.

-

Alcohol Oxidation: Add 4-pentyn-1-ol (95.1 mmol) dissolved in DCM (80 mL) to the reaction mixture over 10 minutes. Continue stirring at -78°C for an additional 60 minutes.

-

Quenching: Add triethylamine (B128534) (475.5 mmol) to the reaction mixture at -78°C. Stir for 60 minutes, then allow the mixture to warm to 10°C over one hour.

-

Workup: Add water (200 mL) to the reaction vessel and separate the organic and aqueous layers. Acidify the aqueous layer with 1% aqueous HCl (saturated with NaCl) and back-extract with DCM (3 x 100 mL).

-

Purification: Combine all organic layers and wash sequentially with 1% HCl in saturated brine (6 x 100 mL), 5% sodium bicarbonate solution (2 x 50 mL), and finally brine (2 x 50 mL). Dry the organic phase over magnesium sulfate (B86663) (MgSO₄).

-

Isolation: Remove the solvent by rotary evaporation (at 30°C) to yield Pent-4-ynal as a yellow oil (typical yield: ~92%).

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the synthesized product and monitor reaction progress.

Methodology:

-

Plate Preparation: Use a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).

-

Mobile Phase: Prepare a solvent system of 90% hexane (B92381) and 10% ethyl acetate.

-

Spotting: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., DCM). Spot the solution onto the baseline of the TLC plate alongside a spot of the starting material (4-pentyn-1-ol) for comparison.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

-

Visualization: Remove the plate, allow it to dry, and visualize the spots under a UV lamp. The expected Rf value for Pent-4-ynal in this system is approximately 0.43. A single spot indicates high purity, whereas multiple spots suggest the presence of impurities or unreacted starting material.

Experimental and Synthetic Workflow

Pent-4-ynal's primary role in a research context is as a reactive intermediate. There are no well-documented signaling pathways where it acts as a primary effector; rather, it is a tool for chemical synthesis. The following workflow illustrates its typical lifecycle in a research project, from procurement to its use in generating a target molecule.

Figure 2. General workflow for using Pent-4-ynal in a research setting.

This workflow highlights critical decision points for a researcher, from initial quality assessment to the final application of the synthesized product. The bifunctional nature of Pent-4-ynal allows it to be a precursor in various synthetic strategies aimed at producing novel compounds for drug discovery and materials science.

The Fulcrum of Reactivity: A Technical Guide to the Applications of Bifunctional Alkyne-Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Bifunctional alkyne-aldehydes represent a versatile and powerful class of chemical building blocks, uniquely positioned at the intersection of synthetic chemistry, drug discovery, and chemical biology. Their inherent dual reactivity, stemming from the presence of both an electrophilic aldehyde and a reactive alkyne moiety, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these valuable compounds, with a focus on their role in the development of novel therapeutics and chemical probes.

Core Synthetic Methodologies

The unique structural motif of bifunctional alkyne-aldehydes makes them amenable to a variety of powerful synthetic transformations. Two key reactions that highlight their utility are the A³ (Aldehyde-Alkyne-Amine) coupling reaction and the Pauson-Khand reaction.

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a highly efficient, one-pot, three-component reaction that yields propargylamines.[1][2] These structures are crucial intermediates in the synthesis of a wide range of biologically active molecules and nitrogen-containing heterocycles.[3][4] The reaction's atom economy and operational simplicity have made it a cornerstone in medicinal chemistry and drug discovery.[1]

The general mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst, typically copper(I).[2][5]

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[6][7] Intramolecular variants of this reaction, utilizing enynals (molecules containing both an alkene and an alkyne-aldehyde), are particularly powerful for the stereoselective synthesis of bicyclic systems.[8][9] The aldehyde group can serve as a precursor to the alkene or as a handle for further functionalization. In some variations, the aldehyde can even act as a source of carbon monoxide.[10]

The generally accepted mechanism for the cobalt-mediated reaction involves the formation of a cobalt-alkyne complex, followed by alkene coordination, insertion, CO insertion, and reductive elimination to yield the cyclopentenone product.[6][11]

Applications in Drug Discovery and Chemical Biology

The versatility of bifunctional alkyne-aldehydes has been harnessed in the development of sophisticated tools for drug discovery and chemical biology, most notably in the design of Proteolysis Targeting Chimeras (PROTACs) and bifunctional chemical probes.

PROTACs: Linker Synthesis via A³ Coupling

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[12] A PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC.[13][14]

The A³ coupling reaction provides a modular and efficient way to synthesize a diverse library of linkers with varying lengths, rigidities, and functionalities, allowing for the optimization of PROTAC performance.[12] The alkyne and aldehyde components serve as convenient handles for introducing the POI and E3 ligase ligands.

Bifunctional Probes for Protein Labeling

The orthogonal reactivity of the aldehyde and alkyne groups makes these bifunctional molecules excellent scaffolds for the design of chemical probes for protein labeling and activity-based protein profiling. The aldehyde can react selectively with specific amino acid residues, such as the N-terminus or lysine, while the alkyne serves as a handle for "click" chemistry, allowing for the attachment of reporter molecules like fluorophores or biotin.[15][16]

Ortho-phthalaldehyde (OPA)-based bifunctional linkers containing an alkyne moiety have been developed for protein labeling and profiling.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for the A³ coupling and Pauson-Khand reactions, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: A³ Coupling Reaction Data

| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| CuI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 2 | 95 | [19] |

| CuBr (10 mol%) | 4-Chlorobenzaldehyde | Morpholine | 1-Heptyne | Acetonitrile | 80 | 12 | 88 | [20] |

| [Ag(I)(Pc-L)]+OTf- (3 mol%) | 4-Nitrobenzaldehyde | Pyrrolidine | Phenylacetylene | Toluene | 150 (MW) | 0.08 | 96 | [4] |

| Cu(acac)₂ | Various | Various | Various | - | RT | 0.5-24 | 70-98 | [21] |

| PS–PEG-BPy–CuBr₂ (5 mol ppm) | Various | Various | Various | Solvent-free | 80 | 0.5-2 | 85-98 | [22] |

Table 2: Pauson-Khand Reaction Data

| Catalyst | Substrate | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Co₂(CO)₈ (stoichiometric) | Oct-1-en-6-yne | NMO | DCM | 40 | 4 | 85 | [3] |

| [Rh(CO)₂Cl]₂ (2.5 mol%) | Oct-1-en-6-yne | CO (1 atm) | DCE | 80 | 2 | 95 | [3] |

| Mo(CO)₆ (stoichiometric) | Substituted enynes | DMSO | Toluene | 100 | 16 | ~79 | [3] |

| Co₂(CO)₈ (catalytic) | Enynes | Cyclohexylamine | Toluene | 90 | 0.5-2 | 70-90 | [3] |

| Rh(I) catalyst | Dienyne | CO (1 atm) | Toluene | 110 | 24 | 96 | [9] |

Experimental Protocols

General Protocol for Copper-Catalyzed A³ Coupling Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Toluene (or other suitable solvent)

-

Screw-capped vial

-

Standard glassware for workup

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[20]

-

Add the solvent (e.g., toluene, 3 mL).[19]

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.[19][20]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[20]

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[20]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired propargylamine.

General Protocol for Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction

Materials:

-

Enyne (e.g., Oct-1-en-6-yne, 1.0 mmol)

-

Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol)

-

N-Methylmorpholine N-oxide (NMO, 3.0 mmol)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Argon or nitrogen gas supply

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the enyne (1.0 mmol).[3]

-

Dissolve the enyne in anhydrous DCM (20 mL).[3]

-

Add dicobalt octacarbonyl (1.1 mmol) to the solution. The solution should turn a deep red/brown color.[3]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.[3]

-

Add N-methylmorpholine N-oxide (3.0 mmol) portion-wise over 10 minutes.[3]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the mixture through a plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic cyclopentenone.

Conclusion

Bifunctional alkyne-aldehydes are invaluable synthetic intermediates with broad applicability in drug discovery and chemical biology. The ability to leverage their dual reactivity through powerful transformations like the A³ coupling and Pauson-Khand reactions allows for the efficient construction of complex molecular architectures. As demonstrated by their use in the synthesis of PROTAC linkers and bifunctional probes, these building blocks are at the forefront of developing next-generation therapeutics and research tools. Further exploration of the chemistry of bifunctional alkyne-aldehydes will undoubtedly continue to yield innovative solutions to challenges in the chemical and life sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. phytojournal.com [phytojournal.com]

- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]

- 17. Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. OPA-Based Bifunctional Linker for Protein Labeling and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. repository.fit.edu [repository.fit.edu]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Pent-4-ynal in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pent-4-ynal in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block, featuring both a terminal alkyne and a reactive aldehyde, is a valuable tool for bioconjugation, drug discovery, and materials science.[1][2]

Introduction

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[3] The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prime example of a click reaction.[3][4][5] Pent-4-ynal's terminal alkyne group readily participates in this reaction, while its aldehyde functionality allows for subsequent modifications, such as Schiff base formation or reductive amination, making it a powerful bifunctional linker.[6]

The CuAAC reaction is known for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][7] To enhance stability and efficiency, and to mitigate cytotoxicity in biological applications, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[4][7]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for copper-catalyzed click chemistry reactions. These values should be considered as a starting point and may require optimization for specific applications with Pent-4-ynal.

| Parameter | General Range | Typical Value (for small molecule synthesis) | Typical Value (for bioconjugation) |

| Alkyne (Pent-4-ynal) | 1.0 equivalent | 1.0 equivalent | 1.0 equivalent (biomolecule) |

| Azide | 1.0 - 5.0 equivalents | 1.0 - 1.2 equivalents | 2.0 - 10 equivalents |

| CuSO₄ | 0.01 - 0.1 equivalents (1-10 mol%) | 0.01 - 0.05 equivalents (1-5 mol%) | 0.05 - 0.1 equivalents (5-10 mol%) |

| Sodium Ascorbate | 0.1 - 1.0 equivalent (10-100 mol%) | 0.1 - 0.2 equivalents (10-20 mol%) | 0.5 - 1.0 equivalent (50-100 mol%) |

| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | 0.05 - 0.1 equivalents (5-10 mol%) | 0.25 - 0.5 equivalents (25-50 mol%) |

| Concentration | 0.01 - 1.0 M | 0.1 M | 10 µM - 1 mM |

| Temperature | Room Temperature - 75°C | Room Temperature | Room Temperature |

| Reaction Time | 15 minutes - 24 hours | 1 - 8 hours | 30 minutes - 4 hours |

| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | t-BuOH/H₂O (1:1) | Aqueous Buffer (e.g., PBS) |

Experimental Protocols

Handling and Storage of Pent-4-ynal:

Pent-4-ynal is a colorless liquid that may be irritating to the eyes, skin, and respiratory tract.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at -20°C.

Protocol 1: General Procedure for the Synthesis of a 1,2,3-Triazole using Pent-4-ynal

This protocol is a general guideline for the reaction of Pent-4-ynal with an organic azide in an organic solvent system.

Materials:

-

Pent-4-ynal

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Appropriate solvents for workup and purification (e.g., ethyl acetate (B1210297), brine)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.

-

Add Pent-4-ynal (1.1 equivalents) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in a minimal amount of water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equivalents) in a minimal amount of water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with Pent-4-ynal

This protocol describes the labeling of an azide-containing biomolecule (e.g., protein, oligo) with Pent-4-ynal in an aqueous buffer system using a stabilizing ligand.

Materials:

-

Azide-modified biomolecule

-

Pent-4-ynal

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Stock Solutions:

-

Prepare Catalyst Premix: In a microcentrifuge tube, combine the THPTA stock solution (5 equivalents relative to copper) and the CuSO₄ stock solution (1 equivalent). Mix well and let it stand for 2-3 minutes. This forms the Cu(I)-THPTA complex.

-

Reaction Setup: In a clean microcentrifuge tube, add the following in order:

-

Azide-modified biomolecule solution.

-

Pent-4-ynal stock solution (to a final concentration of 2-10 fold molar excess over the biomolecule).

-

The pre-mixed THPTA/CuSO₄ solution (to a final copper concentration of 50-250 µM).[8]

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 1-5 mM).[8]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours. Protect from light if working with light-sensitive molecules.[4][7]

-

Purification: Purify the resulting aldehyde-functionalized biomolecule using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration to remove excess reagents and the copper catalyst.

Mandatory Visualizations

Caption: Experimental workflow for CuAAC using Pent-4-ynal.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. PENT-4-YNAL [chembk.com]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com [confluore.com]

- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with Pent-4-ynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the two-step labeling of proteins using Pent-4-ynal, a bifunctional reagent that allows for the introduction of a terminal alkyne group onto a protein of interest. This alkyne handle can then be utilized for bioorthogonal "click" chemistry, enabling the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules. This method offers a versatile strategy for protein tracking, visualization, and functional analysis.

The overall strategy involves two key stages:

-

Reductive Amination: The aldehyde group of Pent-4-ynal reacts with primary amines on the protein surface (primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduced terminal alkyne on the protein is then reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye with an azide (B81097) group) in the presence of a copper(I) catalyst. This "click" reaction is highly specific and efficient, resulting in a stable triazole linkage.

Data Presentation

The efficiency of each step is crucial for successful protein labeling. The following tables summarize typical reaction conditions and reported efficiencies for similar labeling strategies. Note that optimal conditions may vary depending on the specific protein and reporter molecule.

Table 1: Reductive Amination - Typical Reaction Parameters and Efficiency

| Parameter | Recommended Range | Reported Efficiency (for similar systems) | Citation |

| Protein Concentration | 1 - 10 mg/mL (10 - 200 µM) | Good linearity (R² > 0.99) in quantification | [1][2] |

| Pent-4-ynal Concentration | 10 - 100 molar excess over protein | - | |

| Reducing Agent (e.g., NaBH₃CN) | 20 - 50 mM | Up to 500% increase in yield with optimization | [3] |

| pH | 6.0 - 8.0 | - | |

| Temperature | 4 - 37 °C | - | [4] |

| Reaction Time | 2 - 24 hours | Complete derivatization in ~24 hours | [5] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters and Yield

| Parameter | Recommended Range | Reported Yield | Citation |

| Alkyne-Labeled Protein | 1 - 50 µM | >18% on membrane proteins, ~1-14% on cytosolic proteins | [6][7] |

| Azide-Reporter Concentration | 2 - 10 molar excess over protein | Quantitative or near-quantitative yields | [8] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 200 µM | - | [6][7] |

| Copper Ligand (e.g., THPTA, TBTA) | 250 - 1000 µM | - | [6] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | - | [8] |

| Temperature | Room Temperature (20-25 °C) | - | [9] |

| Reaction Time | 30 minutes - 2 hours | - | [8] |

Experimental Protocols

Protocol 1: Introduction of the Alkyne Handle via Reductive Amination

This protocol describes the modification of a protein with Pent-4-ynal to introduce a terminal alkyne group.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-8.0

-

Pent-4-ynal

-

Sodium cyanoborohydride (NaBH₃CN)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess reagents

Procedure:

-

Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5). The protein concentration should ideally be between 1-5 mg/mL.

-

Reaction Setup:

-

To the protein solution, add Pent-4-ynal to a final concentration of 10-50 mM (a 10-100 fold molar excess over the protein).

-

Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

-

-

Reduction:

-

Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess Pent-4-ynal and NaBH₃CN by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

-

The alkyne-modified protein is now ready for the click chemistry reaction or can be stored at -80°C for future use.

-

Protocol 2: Labeling of Alkyne-Modified Protein via CuAAC ("Click" Chemistry)

This protocol describes the attachment of an azide-containing reporter molecule to the alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Sodium ascorbate (B8700270)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-reporter in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) and the azide-reporter (2-5 molar excess over the protein).

-

Add the copper ligand (e.g., THPTA) to a final concentration of 500 µM.

-

Add CuSO₄ to a final concentration of 100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

-

Purification:

-

Remove the catalyst and excess reporter molecule by size-exclusion chromatography (desalting column) or dialysis.

-

The labeled protein is now ready for downstream applications.

-

Mandatory Visualization

Caption: Overall workflow for protein labeling using Pent-4-ynal and click chemistry.

Caption: Chemical pathway of protein labeling with Pent-4-ynal.

References

- 1. Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]

Pent-4-ynal as a Chemical Probe for Metabolic Labeling: Application Notes and Protocols

Note to the Reader: As of December 2025, a comprehensive review of scientific literature did not yield specific examples or established protocols for the use of pent-4-ynal as a direct chemical probe for metabolic labeling of biomolecules in living systems. The aldehyde functional group of pent-4-ynal is highly reactive and may lead to non-specific labeling within a cellular environment.

This document, therefore, provides a generalized framework based on the principles of metabolic labeling with other well-established alkyne-containing chemical reporters. The protocols and conceptual workflows presented herein are intended to serve as a foundational guide for researchers interested in the potential application of novel alkyne probes and should be adapted and validated accordingly.

Introduction to Metabolic Labeling with Alkyne Probes